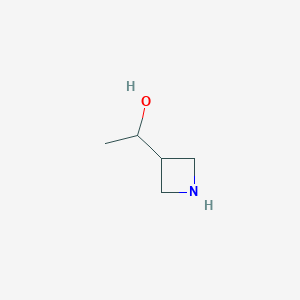
1-(Azetidin-3-yl)ethanol
Overview
Description
1-(Azetidin-3-yl)ethanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Azetidin-3-yl)ethanol, a compound featuring an azetidine ring, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its effects on different biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₅H₁₁NO) is characterized by its azetidine ring, which contributes to its unique chemical behavior. The compound has been synthesized using various methods, and its structure can be represented as follows:
Chemical Structure of this compound
Neuropharmacological Effects
Research has indicated that compounds containing azetidine structures may interact with neuronal receptors, particularly nicotinic acetylcholine receptors (nAChRs). In studies involving animal models, it was observed that certain derivatives of azetidine could influence alcohol consumption behaviors. For instance, sazetidine-A, an analog of this compound, demonstrated significant efficacy in reducing alcohol intake in rats by selectively desensitizing α4β2 nAChRs . This highlights the potential for this compound in addressing alcohol use disorders.
Anticancer Activity
The antiproliferative effects of azetidine derivatives have been explored extensively. For example, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies indicated that certain azetidine derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values in the nanomolar range . This suggests that this compound and its derivatives may possess anticancer properties worth further investigation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Nicotinic Receptor Modulation : The interaction with nAChRs is a significant pathway through which this compound may exert its effects, particularly in the context of addiction and neuroprotection.
- Antiproliferative Pathways : The compound's ability to induce apoptosis and inhibit cell proliferation in cancer cell lines suggests involvement in pathways regulating cell cycle and survival.
Case Study: Alcohol Consumption Reduction
In a controlled study, the administration of sazetidine-A (an analog related to this compound) resulted in a marked decrease in voluntary alcohol consumption among rats. The study highlighted the compound's potential as a therapeutic agent for treating alcohol dependence .
Anticancer Activity Evaluation
In vitro assays conducted on MCF-7 cells revealed that azetidine derivatives could significantly inhibit cell growth. The following table summarizes the IC₅₀ values for selected compounds:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Sazetidine-A | 0.075 | MCF-7 |
| Azetidine Derivative X | 0.095 | MCF-7 |
| Azetidine Derivative Y | 0.065 | Hs578T |
These findings underscore the potential applicability of this compound in cancer therapeutics.
Properties
IUPAC Name |
1-(azetidin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUGVDXQRKCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















